3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid
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Overview
Description
3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid, also known as (2R)-3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid, is a compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . This compound is characterized by its unique structure, which includes a methyl group, an amino group, and a butanoic acid moiety.
Preparation Methods
The synthesis of 3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid involves several steps. One common synthetic route includes the reaction of 3-methyl-2-aminobutanoic acid with prop-2-en-1-yl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid can be compared with similar compounds such as:
N-Allyloxycarbonyl-D-valine: This compound shares a similar structure but differs in the position of the functional groups.
(Allyloxy)carbonyl-D-valine: Another related compound with slight variations in its chemical structure.
Properties
IUPAC Name |
3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-4-5-14-9(13)10-7(6(2)3)8(11)12/h4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKQMLUPZZNVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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